Cas no 312606-52-3 (4-(2-bromobenzoyl)-7-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one)

4-(2-Bromobenzoyl)-7-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a brominated benzodiazepine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structural features, including the 2-bromobenzoyl moiety and the tetrahydrobenzodiazepinone core, make it a valuable intermediate for synthesizing biologically active compounds. The presence of the bromine atom enhances reactivity for further functionalization, while the benzodiazepine scaffold offers versatility in drug design. This compound is particularly useful in the development of central nervous system (CNS) targeting agents due to its benzodiazepine framework. High purity and well-defined stereochemistry ensure reproducibility in research applications. Suitable for use in small-molecule screening and lead optimization studies.
4-(2-bromobenzoyl)-7-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one structure
312606-52-3 structure
Product Name:4-(2-bromobenzoyl)-7-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
CAS No:312606-52-3
MF:C23H19BrN2O2
MW:435.313164949417
CID:6028210
PubChem ID:5253905
Update Time:2025-06-25

4-(2-bromobenzoyl)-7-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(2-bromobenzoyl)-7-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
    • 4-(2-bromobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
    • 312606-52-3
    • AB00674706-01
    • Z166630634
    • F1596-0202
    • 4-(2-bromobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
    • AKOS001210317
    • Oprea1_182630
    • Inchi: 1S/C23H19BrN2O2/c1-15-11-12-20-18(13-15)22(16-7-3-2-4-8-16)26(14-21(27)25-20)23(28)17-9-5-6-10-19(17)24/h2-13,22H,14H2,1H3,(H,25,27)
    • InChI Key: YUGMBFINTBFQPC-UHFFFAOYSA-N
    • SMILES: N1C2=CC=C(C)C=C2C(C2=CC=CC=C2)N(C(=O)C2=CC=CC=C2Br)CC1=O

Computed Properties

  • Exact Mass: 434.06299g/mol
  • Monoisotopic Mass: 434.06299g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 2
  • Complexity: 577
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 49.4Ų

4-(2-bromobenzoyl)-7-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one Pricemore >>

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Additional information on 4-(2-bromobenzoyl)-7-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

4-(2-Bromobenzoyl)-7-Methyl-5-Phenyl-2,3,4,5-Tetrahydro-1H-1,4-Benzodiazepin-2-One: A Comprehensive Overview

The compound 4-(2-bromobenzoyl)-7-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one, identified by the CAS number 312606-52-3, is a highly specialized organic molecule with significant potential in the fields of pharmacology and organic synthesis. This compound belongs to the class of benzodiazepines, which are well-known for their structural diversity and biological activity. The molecule's structure is characterized by a tetrahydrobenzodiazepine ring system with substituents that include a bromobenzoyl group and a methyl group at specific positions.

Recent studies have highlighted the importance of benzodiazepine derivatives in drug discovery, particularly due to their ability to modulate various biological pathways. The presence of the bromobenzoyl group in this compound introduces unique electronic and steric properties that can influence its interaction with biological targets. Researchers have demonstrated that such substitutions can enhance the compound's bioavailability and selectivity for specific receptors or enzymes.

The synthesis of 4-(2-bromobenzoyl)-7-methyl-5-phenyl... involves a multi-step process that combines principles from both classical and modern organic chemistry. Key steps include the formation of the benzodiazepine core through cyclization reactions and the subsequent introduction of substituents via electrophilic aromatic substitution or nucleophilic acyl substitution. The use of microwave-assisted synthesis has been reported to significantly accelerate these reactions while maintaining high yields and purity.

In terms of biological activity, this compound has shown promise in preclinical studies as a potential modulator of GABA receptors. GABA receptor modulation is a critical area in neuropharmacology, as it plays a role in treating conditions such as anxiety, epilepsy, and sleep disorders. The methyl group at position 7 and the phenyl group at position 5 contribute to the compound's lipophilicity, which is essential for crossing cellular membranes and reaching intracellular targets.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound to various receptor sites with high accuracy. Molecular docking studies have revealed that the bromobenzoyl group interacts favorably with hydrophobic pockets within the receptor, suggesting a potential mechanism for its therapeutic effects.

The structural uniqueness of CAS No 312606-52-3 also makes it a valuable tool in medicinal chemistry for exploring structure-activity relationships (SAR). By modifying specific substituents on the benzodiazepine ring, researchers can investigate how these changes influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Such studies are crucial for optimizing drug candidates before they enter clinical trials.

In conclusion, 4-(2-bromobenzoyl)-7-methyl... represents an exciting advancement in the field of benzodiazepine research. Its unique structure and promising biological activity position it as a potential candidate for developing novel therapeutic agents. Continued research into its synthesis, characterization, and biological effects will undoubtedly shed further light on its applications in medicine and beyond.

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